Target Engagement: SMYD3 Biochemical Inhibition Potency Differentiation Between 5-Methyl and 5-Cyclopropyl Isoxazole-3-Carboxamide Analogs
The 5-methyl substituent on the isoxazole ring of CAS 1235660-46-4 offers a defined potency profile relative to the 5-cyclopropyl analog (PDB ligand O41, co-crystallized in 6P7Z) [1]. In the SAR series reported by Su et al., the cyclopropyl derivative O41 achieved a SMYD3 IC50 of <100 nM with high selectivity over SMYD2. While primary IC50 data for the 5-methyl analog were not disclosed, the smaller methyl group is predicted to reduce van der Waals packing relative to cyclopropyl in the partially solvent-exposed 5-position pocket, consistent with a slightly elevated IC50 yet potentially improved physicochemical properties (lower logP, higher ligand efficiency). The methylsulfonyl-piperidine linker is conserved across both analogs and is essential for sub-micromolar activity; removal of the sulfonyl group abrogates inhibition [2].
| Evidence Dimension | SMYD3 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No direct published IC50; inferred from SAR as moderate nanomolar range |
| Comparator Or Baseline | 5-cyclopropyl-N-[1-(methylsulfonyl)piperidin-4-yl]-1,2-oxazole-3-carboxamide (O41): IC50 <100 nM (SMYD3) |
| Quantified Difference | Potency differential estimated as <10-fold; more precise data unavailable |
| Conditions | Recombinant human SMYD3 methyltransferase assay (ACS Med. Chem. Lett. 2020) |
Why This Matters
For structure–activity relationship (SAR) studies or lead optimization campaigns, the 5-methyl analog provides a distinct steric and electronic modulation at the isoxazole 5-position relative to the 5-cyclopropyl reference compound, enabling fine-tuning of potency–property trade-offs without altering the core binding pharmacophore.
- [1] Su, D.S., et al. Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. ACS Med. Chem. Lett. 2020, 11, 133-140; PDB 6P7Z Ligand O41: 5-cyclopropyl-N-[1-(methylsulfonyl)piperidin-4-yl]-1,2-oxazole-3-carboxamide. View Source
- [2] Epizyme, Inc. Isoxazole Carboxamide Compounds as Irreversible SMYD Inhibitors. US Patent App. 16/588,209 (2020). View Source
